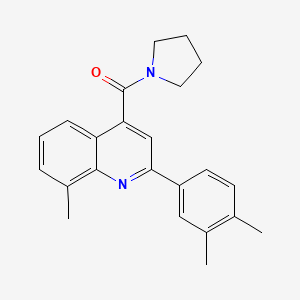
2-(3,4-dimethylphenyl)-8-methyl-4-(1-pyrrolidinylcarbonyl)quinoline
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-8-methyl-4-(1-pyrrolidinylcarbonyl)quinoline, also known as DMQX, is a quinoline derivative that acts as a selective antagonist of the AMPA receptor. This compound has been widely studied for its potential use in scientific research as a tool to investigate the role of AMPA receptors in various biological processes.
Mécanisme D'action
2-(3,4-dimethylphenyl)-8-methyl-4-(1-pyrrolidinylcarbonyl)quinoline acts as a selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is widely distributed throughout the central nervous system. By blocking the activity of AMPA receptors, this compound can modulate the excitability of neurons and alter synaptic plasticity, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission, the inhibition of long-term potentiation, and the reduction of pain sensitivity. It has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,4-dimethylphenyl)-8-methyl-4-(1-pyrrolidinylcarbonyl)quinoline as a tool for scientific research is its selectivity for the AMPA receptor, which allows for more precise investigation of the role of this receptor in various biological processes. However, one limitation is that this compound can also interact with other types of ionotropic glutamate receptors, such as kainate receptors, which can complicate data interpretation.
Orientations Futures
There are a number of potential future directions for research involving 2-(3,4-dimethylphenyl)-8-methyl-4-(1-pyrrolidinylcarbonyl)quinoline, including investigating its effects on synaptic plasticity in different brain regions, exploring its potential as a therapeutic agent for neurodegenerative diseases, and developing more selective AMPA receptor antagonists that can be used to further elucidate the role of these receptors in biological processes.
Applications De Recherche Scientifique
2-(3,4-dimethylphenyl)-8-methyl-4-(1-pyrrolidinylcarbonyl)quinoline has been used extensively in scientific research to investigate the role of AMPA receptors in various biological processes, including synaptic plasticity, learning and memory, and pain perception. It has also been used to study the effects of drugs that target AMPA receptors, such as ketamine, on these processes.
Propriétés
IUPAC Name |
[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-15-9-10-18(13-17(15)3)21-14-20(23(26)25-11-4-5-12-25)19-8-6-7-16(2)22(19)24-21/h6-10,13-14H,4-5,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNFPZIPEAVNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4838483.png)
![3-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B4838488.png)

![4-{4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4838506.png)

![1-(3-methylphenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4838518.png)

![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4838535.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4838540.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4838542.png)
![2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4838557.png)


